Rp-dGTP|AS

Description

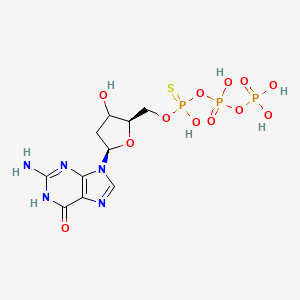

Rp-dGTPαS is a diastereomer of deoxyguanosine triphosphate (dGTP) in which one of the nonbridging oxygen atoms in the α-phosphate group is replaced by sulfur, resulting in a stereochemical configuration designated as Rp. This modification renders Rp-dGTPαS a phosphorothioate analogue that mimics natural dNTP substrates while conferring unique biochemical properties. Rp-dGTPαS interacts with SAMHD1, a dNTP triphosphohydrolase that regulates cellular dNTP levels and restricts viral replication in myeloid cells and resting T-cells . SAMHD1 hydrolyzes Rp-dGTPαS into 2'-deoxyguanosine and triphosphate, a process critical for its antiviral and anticancer functions .

Structural studies reveal that Rp-dGTPαS binds to SAMHD1's allosteric sites (AL1 and AL2) and catalytic site. At AL1, Rp-dGTPαS coordinates a magnesium ion (Mg1) via its α-phosphate oxygen, stabilizing SAMHD1 tetramerization—a prerequisite for catalytic activity . In the catalytic site, Rp-dGTPαS adopts a precatalytic conformation, positioning its scissile Pα–O5′ bond for nucleophilic attack by an Fe–Mg-bridging water molecule . This structural mimicry of canonical dNTPs allows Rp-dGTPαS to serve as both a substrate and a probe for SAMHD1's catalytic mechanism.

Properties

Molecular Formula |

C10H16N5O12P3S |

|---|---|

Molecular Weight |

523.25 g/mol |

IUPAC Name |

[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1 |

InChI Key |

IOCRYHATDKHWPM-DIYBILHSSA-N |

Isomeric SMILES |

C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Rp-dGTP|AS undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by the SAMHD1 tetrameric complex, resulting in the formation of 2’-deoxynucleosides and triphosphates.

Substitution: The sulfur atom in the alpha position can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Requires the presence of the SAMHD1 enzyme complex.

Substitution: Typically involves nucleophilic reagents under mild conditions.

Major Products Formed

Scientific Research Applications

Rp-dGTP|AS has several scientific research applications, including:

Mechanism of Action

Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .

Comparison with Similar Compounds

Rp-dGTPαS vs. Sp-dGTPαS

The stereochemical configuration of phosphorothioate diastereomers (Rp vs. Sp) profoundly impacts their interactions with SAMHD1:

Key Findings :

- Tetramerization : Rp-dGTPαS alone or in equimolar mixtures with Sp-dGTPαS induces SAMHD1 tetramerization, whereas Sp-dGTPαS fails to do so . This is attributed to Rp-dGTPαS's ability to coordinate Mg at AL1 and AL2, which is sterically hindered in Sp-dGTPαS due to inverted sulfur/oxygen positions .

- Hydrolysis Mechanism : Rp-dGTPαS's α-phosphorothioate sulfur coordinates Fe in the active site, enabling hydrolysis. In contrast, Sp-dGTPαS's sulfur disrupts Fe–Mg–water geometry, rendering it refractory to hydrolysis .

Rp-dGTPαS vs. dNMPNPP Inhibitors (e.g., dGMPNPP, dAMPNPP)

Nonhydrolyzable dNMPNPP inhibitors mimic the precatalytic state of dNTPs but lack the γ-phosphate. Comparisons include:

Key Insight : Rp-dGTPαS and dNMPNPP inhibitors share similar binding modes in the SAMHD1 active site. However, Rp-dGTPαS's intact γ-phosphate allows it to proceed through hydrolysis, whereas dNMPNPPs act as dead-end inhibitors .

Rp-dGTPαS vs. Canonical dNTPs (e.g., dATP, dGTP)

Rp-dGTPαS exhibits substrate behavior akin to natural dNTPs but with distinct kinetic and structural properties:

Mechanistic Implications : The reduced kcat of Rp-dGTPαS suggests steric or electronic effects from the phosphorothioate substitution slow catalysis. However, its KM similarity to dNTPs indicates preserved binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.